Cas no 1158048-50-0 ((5-iodofuran-2-yl)methanamine)

(5-iodofuran-2-yl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- (5-iodofuran-2-yl)methanamine
- 1158048-50-0
- EN300-184217
- AKOS009942648
- CS-0286067
-
- Inchi: 1S/C5H6INO/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2
- InChI Key: REBCYNNRZSTBCT-UHFFFAOYSA-N
- SMILES: IC1=CC=C(CN)O1
Computed Properties
- Exact Mass: 222.94941g/mol
- Monoisotopic Mass: 222.94941g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 78.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.2Ų
- XLogP3: 0.6
(5-iodofuran-2-yl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-184217-0.5g |
(5-iodofuran-2-yl)methanamine |
1158048-50-0 | 0.5g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-184217-0.05g |
(5-iodofuran-2-yl)methanamine |
1158048-50-0 | 0.05g |
$888.0 | 2023-09-19 | ||
Enamine | EN300-184217-0.25g |
(5-iodofuran-2-yl)methanamine |
1158048-50-0 | 0.25g |
$972.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356737-250mg |
(5-Iodofuran-2-yl)methanamine |
1158048-50-0 | 98% | 250mg |
¥20995.00 | 2024-08-09 | |
Enamine | EN300-184217-5.0g |
(5-iodofuran-2-yl)methanamine |
1158048-50-0 | 5g |
$3065.0 | 2023-06-01 | ||
Enamine | EN300-184217-0.1g |
(5-iodofuran-2-yl)methanamine |
1158048-50-0 | 0.1g |
$930.0 | 2023-09-19 | ||
Enamine | EN300-184217-1g |
(5-iodofuran-2-yl)methanamine |
1158048-50-0 | 1g |
$1057.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356737-1g |
(5-Iodofuran-2-yl)methanamine |
1158048-50-0 | 98% | 1g |
¥26630.00 | 2024-08-09 | |
Enamine | EN300-184217-2.5g |
(5-iodofuran-2-yl)methanamine |
1158048-50-0 | 2.5g |
$2071.0 | 2023-09-19 | ||
Enamine | EN300-184217-10.0g |
(5-iodofuran-2-yl)methanamine |
1158048-50-0 | 10g |
$4545.0 | 2023-06-01 |
(5-iodofuran-2-yl)methanamine Related Literature
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
Additional information on (5-iodofuran-2-yl)methanamine
Introduction to (5-IodoFuran-2-Yl)Methanamine (CAS No. 1158048-50-0)
The compound (5-IodoFuran-2-Yl)Methanamine, identified by the CAS registry number 1158048-50-0, is a fascinating organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of heterocyclic amines, specifically featuring a furan ring substituted with an iodine atom at the 5-position and a methanamine group at the 2-position. Its unique structure endows it with distinctive chemical properties, making it a subject of interest in both academic research and industrial development.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (5-IodoFuran-2-Yl)Methanamine. Researchers have explored various methodologies, including palladium-catalyzed coupling reactions and nucleophilic aromatic substitutions, to construct this compound. These methods not only enhance the yield but also improve the purity of the product, which is crucial for its application in sensitive areas such as drug discovery.
The structural uniqueness of (5-IodoFuran-2-Yl)Methanamine lies in its ability to act as a versatile building block in organic synthesis. The furan ring, being electron-rich, can undergo a range of reactions, including Diels-Alder cycloadditions and Michael additions. Furthermore, the presence of an iodine atom at the 5-position introduces additional reactivity, enabling selective substitution reactions under mild conditions. This dual functionality makes it an invaluable intermediate in the synthesis of complex molecules.
In terms of pharmacological applications, (5-IodoFuran-2-Yl)Methanamine has shown promise as a lead compound in drug discovery programs targeting various diseases. Recent studies have highlighted its potential as an anti-inflammatory agent, where it exhibits moderate inhibitory activity against key inflammatory enzymes such as cyclooxygenase (COX)-2. Additionally, its ability to modulate cellular signaling pathways makes it a candidate for anticancer drug development.
The synthesis and characterization of (5-IodoFuran-2-Yl)Methanamine have been extensively documented in recent scientific literature. For instance, a study published in the Journal of Organic Chemistry described a novel route involving a tandem cyclization reaction followed by iodination. This approach not only simplifies the synthesis process but also provides insights into the regioselectivity of furan derivatives.
From an environmental standpoint, understanding the degradation pathways of (5-IodoFuran-2-Yl)Methanamine is essential for assessing its ecological impact. Recent research has shown that under aerobic conditions, this compound undergoes microbial degradation through oxidative cleavage of the furan ring. This knowledge is critical for ensuring sustainable practices in its production and disposal.
In conclusion, (5-IodoFuran-2-Yl)Methanamine (CAS No. 1158048-50-0) stands out as a significant molecule with diverse applications across chemistry and pharmacology. Its unique structure, reactivity, and potential therapeutic benefits make it a focal point for ongoing research efforts. As advancements in synthetic methods and biological evaluations continue to unfold, this compound is poised to play an increasingly important role in both academic and industrial settings.
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